methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate
Overview
Description
Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.209 g/mol . It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle, and is known for its unique structural and chemical properties.
Mechanism of Action
Target of Action
Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate is a unique compound with a complex mechanism of action. It’s worth noting that similar compounds have been found to interact with various enzymes such as enoyl acp reductase and dihydrofolate reductase .
Mode of Action
Molecular docking studies have shown that similar compounds can bind to the active sites of enzymes like dihydrofolate reductase and enoyl acp reductase . This interaction can inhibit the function of these enzymes, leading to various downstream effects.
Biochemical Pathways
For instance, dihydrofolate reductase plays a crucial role in the synthesis of nucleotides, while enoyl ACP reductase is involved in fatty acid synthesis .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antibacterial and antitubercular properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature . .
Biochemical Analysis
Biochemical Properties
Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit enzymes such as dihydrofolate reductase (DHFR) and enoyl-ACP reductase, which are crucial in bacterial metabolism . These interactions suggest that this compound could be a potential candidate for antibacterial and antitubercular therapies.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the proliferation of cancer cells by inhibiting androgen receptor signaling pathways . This indicates its potential use in cancer therapy, particularly in targeting hormone-dependent cancers.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzyme activity by binding to the active sites of DHFR and enoyl-ACP reductase, thereby preventing their normal function . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the metabolism of fatty acids and nucleotides by inhibiting key enzymes in these pathways . This interaction can lead to alterations in cellular energy balance and biosynthetic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and regulatory proteins, thereby modulating cellular processes effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate can be synthesized through the esterification of 2,5-dimethyl-N-pyrrole acetic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: Shares the pyrrole ring but lacks the ester group.
Methyl 2-pyrrolecarboxylate: Contains a pyrrole ring with a carboxylate ester group but without the dimethyl substitution.
Uniqueness
Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate is unique due to its combination of a dimethyl-substituted pyrrole ring and an ester functional group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-(2,5-dimethylpyrrol-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7-4-5-8(2)10(7)6-9(11)12-3/h4-5H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBXXMJPMRHURY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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